molecular formula C6H12O3 B1274154 3-Methoxy-2,2-dimethylpropanoic acid CAS No. 64241-78-7

3-Methoxy-2,2-dimethylpropanoic acid

Cat. No. B1274154
Key on ui cas rn: 64241-78-7
M. Wt: 132.16 g/mol
InChI Key: FLFLSQGRBROAPA-UHFFFAOYSA-N
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Patent
US07989634B2

Procedure details

To a solution of 2,2-dimethyl-3-methoxypropionic acid ethyl ester (1.17 g, 8.00 mmol) in an aqueous MeOH solution (MeOH/H2O=1/1, 24 mL) was added LiOH (560 mg, 16.0 mmol) at rt. After the rection mixture was stirred for 30 min., the solvent was removed in vacuo, and the residue was diluted with 1N HCl and EtOAc. The organic layer extracted with EtOAc, and the organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. The crude product was used without further purification.
Name
2,2-dimethyl-3-methoxypropionic acid ethyl ester
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
560 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:11])[C:5]([CH3:10])([CH3:9])[CH2:6][O:7][CH3:8])C.[Li+].[OH-]>CO>[CH3:9][C:5]([CH3:10])([CH2:6][O:7][CH3:8])[C:4]([OH:11])=[O:3] |f:1.2|

Inputs

Step One
Name
2,2-dimethyl-3-methoxypropionic acid ethyl ester
Quantity
1.17 g
Type
reactant
Smiles
C(C)OC(C(COC)(C)C)=O
Name
Quantity
560 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
24 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After the rection mixture was stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with 1N HCl and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic layer extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was used without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC(C(=O)O)(COC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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